molecular formula C12H18N2 B1282576 1-Benzyl-3-(methylamino)pyrrolidine CAS No. 96568-35-3

1-Benzyl-3-(methylamino)pyrrolidine

Cat. No. B1282576
CAS RN: 96568-35-3
M. Wt: 190.28 g/mol
InChI Key: UEAYAIWNQQWSBK-UHFFFAOYSA-N
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Patent
US07419989B2

Procedure details

3-(Methylamino)-1-(methanesulfonyl)pyrrolidine was prepared from 3-(methylamino)-1-benzylpyrrolidine after four steps: i) (Boc)2O, MeOH, rt; ii) H2 (1 atm), 10% Pd/C, EtOH; iii) CH3S(O)2Cl, i-Pr2NEt, CH2Cl2; iv) CF3CO2H, CH2Cl2. (m/z): [M+H]+ calcd for C6H14N2O2S: 179.08; found, 179.2. 3R-Methylamino-1-(methanesulfonyl)pyrrolidine was prepared in a similar manner from (3R)-(methylamino)-1-benzylpyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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catalyst
Reaction Step Two
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solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
(3R)-(methylamino)-1-benzylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
ii
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reactant
Reaction Step Eight
[Compound]
Name
iii
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reactant
Reaction Step Nine
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Reaction Step Ten
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reactant
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[Compound]
Name
iv
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Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH:3]1[CH2:7][CH2:6][N:5](CC2C=CC=CC=2)[CH2:4]1.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.[CH3:30][S:31](Cl)(=[O:33])=[O:32].CCN(C(C)C)C(C)C.C(C(O)=O)(F)(F)F>[Pd].C(Cl)Cl.CCO.CO>[CH3:1][NH:2][CH:3]1[CH2:7][CH2:6][N:5]([S:31]([CH3:30])(=[O:33])=[O:32])[CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1CN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Six
Name
(3R)-(methylamino)-1-benzylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
ii
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reactant
Smiles
Step Nine
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iii
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reactant
Smiles
Step Ten
Name
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Type
reactant
Smiles
CS(=O)(=O)Cl
Step Eleven
Name
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0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Twelve
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.